5-Iodo-dCTP

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

31747-59-8 |

|---|---|

Molecular Formula |

C9H15IN3O13P3 |

Molecular Weight |

593.05 g/mol |

IUPAC Name |

[[(2R,3S,5R)-5-(4-amino-5-iodo-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |

InChI |

InChI=1S/C9H15IN3O13P3/c10-4-2-13(9(15)12-8(4)11)7-1-5(14)6(24-7)3-23-28(19,20)26-29(21,22)25-27(16,17)18/h2,5-7,14H,1,3H2,(H,19,20)(H,21,22)(H2,11,12,15)(H2,16,17,18)/t5-,6+,7+/m0/s1 |

InChI Key |

OOMLBPVHGFQCCL-RRKCRQDMSA-N |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=NC2=O)N)I)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |

Canonical SMILES |

C1C(C(OC1N2C=C(C(=NC2=O)N)I)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |

Pictograms |

Acute Toxic; Irritant |

Synonyms |

5-iodocytosine deoxyribonucleoside triphosphate IdCTP |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Iodo-2'-deoxycytidine-5'-triphosphate (5-Iodo-dCTP)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, synthesis, and key properties of 5-Iodo-2'-deoxycytidine-5'-triphosphate (5-Iodo-dCTP), a halogenated nucleoside triphosphate analog of significant interest in molecular biology, diagnostics, and therapeutic development.

Chemical Structure and Properties

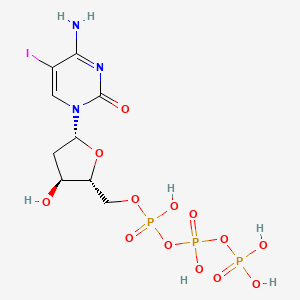

This compound is a derivative of the natural deoxynucleotide, 2'-deoxycytidine-5'-triphosphate (dCTP), where a hydrogen atom at the 5th position of the cytosine base is replaced by an iodine atom. This modification imparts unique chemical and biological properties to the molecule.

The structural formula of this compound is presented below:

Caption: Chemical Structure of this compound.

Quantitative data for this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₅IN₃O₁₃P₃ | [1] |

| Molecular Weight | 593.05 g/mol | [1] |

| Purity (by HPLC) | ≥ 95% | [1] |

| Appearance | White crystalline powder | [2] |

| Storage Conditions | -20°C or below | [2] |

Synthesis Pathways

The synthesis of this compound can be achieved through both chemical and enzymatic routes. The most common approach involves the chemical synthesis of the nucleoside precursor, 5-iodo-2'-deoxycytidine, followed by phosphorylation to the triphosphate.

Chemical Synthesis Pathway

A representative chemical synthesis pathway for this compound is outlined below. This pathway starts from the commercially available 5-iodo-2'-deoxyuridine.

Caption: Chemical Synthesis Pathway of this compound.

Enzymatic Synthesis Pathway

An alternative and often more specific method for the synthesis of this compound involves a cascade of enzymatic reactions, starting from 5-iodo-2'-deoxycytidine. This "one-pot" synthesis utilizes a series of kinases to sequentially phosphorylate the nucleoside.

Caption: Enzymatic Synthesis Pathway of this compound.

Experimental Protocols

The following are representative experimental protocols for the key steps in the chemical synthesis of this compound.

Synthesis of 5-Iodo-2'-deoxycytidine from 5-Iodo-2'-deoxyuridine

This protocol is adapted from methodologies for the conversion of uridine to cytidine analogs.

Materials:

-

5-Iodo-2'-deoxyuridine

-

Triethylamine (Et₃N)

-

4-Dimethylaminopyridine (DMAP)

-

2,4,6-Triisopropylbenzenesulfonyl chloride (TPSCl)

-

Acetonitrile (CH₃CN)

-

Ammonium hydroxide (NH₄OH, 25%)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., dichloromethane, methanol)

Procedure:

-

To a solution of 5-iodo-2'-deoxyuridine in anhydrous acetonitrile, add triethylamine and a catalytic amount of DMAP.

-

Cool the mixture to 0°C and add TPSCl portion-wise.

-

Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

-

Quench the reaction with water and extract the product with an organic solvent.

-

Concentrate the organic phase and dissolve the residue in a solution of ammonium hydroxide.

-

Stir the mixture at room temperature overnight.

-

Remove the solvent under reduced pressure and purify the crude product by silica gel column chromatography to yield 5-iodo-2'-deoxycytidine.[3]

One-Pot Triphosphorylation of 5-Iodo-2'-deoxycytidine

This protocol is a general method for the synthesis of deoxynucleoside triphosphates.

Materials:

-

5-Iodo-2'-deoxycytidine

-

Proton sponge

-

Phosphorus oxychloride (POCl₃)

-

Tributylammonium pyrophosphate in DMF

-

Tributylamine

-

Triethylammonium bicarbonate (TEAB) buffer

-

Anion-exchange resin (e.g., DEAE-Sephadex)

Procedure:

-

Suspend 5-iodo-2'-deoxycytidine and proton sponge in trimethyl phosphate.

-

Cool the mixture to 0°C and add phosphorus oxychloride dropwise.

-

Stir the reaction at 0°C for 2-3 hours.

-

Add a solution of tributylammonium pyrophosphate in DMF and tributylamine.

-

Stir for an additional 30 minutes.

-

Quench the reaction by adding an equal volume of 1 M TEAB buffer (pH 7.5).

-

Purify the crude this compound by anion-exchange chromatography, eluting with a gradient of TEAB buffer.

-

Combine and lyophilize the product-containing fractions to obtain this compound as the triethylammonium salt.

Purification and Characterization

The final product is typically purified by high-performance liquid chromatography (HPLC). Anion-exchange HPLC is effective for separating the triphosphate from mono- and diphosphate precursors and other impurities.[4]

Characterization: The structure and purity of this compound can be confirmed by:

-

Mass Spectrometry (MS): To verify the molecular weight.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P): To confirm the chemical structure and the presence of the triphosphate moiety.[5][6][7]

-

HPLC: To determine the purity of the final product.[4][8][9]

Applications in Research and Development

This compound is a valuable tool for a variety of applications in molecular biology and drug development:

-

Enzymatic Incorporation: It can be incorporated into DNA by various DNA polymerases, allowing for the synthesis of modified nucleic acids.[10]

-

Structural Studies: The iodine atom can serve as a heavy atom for X-ray crystallography to aid in solving the three-dimensional structures of DNA and DNA-protein complexes.

-

Cross-linking Studies: The iodo-group can be used in photocross-linking experiments to study DNA-protein interactions.

-

Antiviral and Anticancer Research: As a nucleoside analog, it has been investigated for its potential as an antiviral or anticancer agent.[2]

This guide provides a foundational understanding of this compound. For specific applications, further optimization of the synthesis and purification protocols may be required. Researchers are advised to consult the primary literature for detailed experimental conditions and safety precautions.

References

- 1. This compound, Modified dCTPs - Jena Bioscience [jenabioscience.com]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. High-performance liquid chromatographic purification of deoxynucleoside 5'-triphosphates and their use in a sensitive electrophoretic assay of misincorporation during DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. NMR-Guided Mass Spectrometry for Absolute Quantitation of Human Blood Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mass spectrometry and NMR data for comparative metabolomics of Phakellia ventilabrum [zenodo.org]

- 7. NMR Spectroscopy for Metabolomics Research - PMC [pmc.ncbi.nlm.nih.gov]

- 8. idtdna.com [idtdna.com]

- 9. Isocratic HPLC analysis for the simultaneous determination of dNTPs, rNTPs and ADP in biological samples - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Incorporation of 5-Aza-2'-deoxycytidine-5'-triphosphate into DNA. Interactions with mammalian DNA polymerase alpha and DNA methylase - PubMed [pubmed.ncbi.nlm.nih.gov]

physical characteristics of 5-Iodo-dCTP

An In-depth Technical Guide to the Physical Characteristics of 5-Iodo-dCTP This guide provides a comprehensive overview of the core physical and chemical properties of 5-Iodo-2'-deoxycytidine-5'-triphosphate (this compound), a modified nucleotide essential for various applications in molecular biology and drug development. The information is tailored for researchers, scientists, and professionals in the field, with a focus on quantitative data, experimental context, and practical handling.

Core Physical and Chemical Properties

This compound is a halogenated analog of deoxycytidine triphosphate (dCTP), where an iodine atom replaces the hydrogen at the 5th position of the pyrimidine ring. This modification introduces unique properties that are leveraged in biochemical and cellular assays. The key physical characteristics are summarized below.

Data Presentation: Quantitative Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₅IN₃O₁₃P₃ (free acid) | [1][2] |

| Molecular Weight | 593.05 g/mol (free acid) | [1][2] |

| Exact Mass | 592.89 g/mol (free acid) | [1][2] |

| CAS Number | 31747-59-8 | [1][2] |

| Appearance | Colorless to slightly yellow solution in water | [1][2] |

| Purity | ≥ 95% (as determined by HPLC) | [1][2] |

| Concentration | Typically supplied as a 10 mM - 11 mM solution | [1][2] |

| pH | 7.5 ± 0.5 (in solution) | [1][2] |

| Spectroscopic Properties | λmax: 293 nmε: 5.7 L mmol⁻¹ cm⁻¹ (at λmax, pH 7.5) | [1][2] |

| Storage Conditions | Store at -20°C | [1][2] |

| Shipping Conditions | Shipped on gel packs | [1][2] |

| Shelf Life | 12 months from date of delivery | [1][2] |

| Stability | Short-term exposure (up to 1 week cumulative) to ambient temperature is possible. Stable in alkaline solutions, but undergoes degradation below pH 8. | [1][2][3] |

Logical Relationships of Properties

The following diagram illustrates the interconnectedness of the fundamental properties of this compound.

Experimental Protocols

The characterization of this compound relies on standard analytical techniques in biochemistry and organic chemistry. Below are generalized methodologies for key experiments cited in product specifications.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for assessing the purity of nucleotides like this compound, separating the triphosphate from its di- and monophosphate forms and other impurities.[1][2]

Objective: To quantify the percentage of this compound relative to other species.

Methodology:

-

System: A biocompatible HPLC system, preferably with a metal-free or PEEK flowpath to prevent interactions with phosphate groups, is recommended.[4]

-

Column: A reverse-phase C18 column or an ion-exchange column is typically used for nucleotide separation.[5]

-

Mobile Phase: A gradient of a low-concentration ion-pairing agent (e.g., triethylammonium acetate) in an aqueous buffer (e.g., Tris-HCl) and an organic solvent like acetonitrile is common. Isocratic methods may also be developed.[5]

-

Detection: UV detector set to the maximum absorbance wavelength (λmax) of this compound, which is 293 nm.[1][2]

-

Procedure:

-

Prepare a standard solution of this compound of known concentration.

-

Inject the standard to determine its retention time.

-

Inject the sample to be analyzed.

-

The area under the peak corresponding to this compound is compared to the total area of all peaks to calculate the purity percentage.

-

Determination of Spectroscopic Properties

UV-Vis spectrophotometry is used to determine the concentration and characteristic absorbance spectrum of this compound.

Objective: To determine the maximum absorbance wavelength (λmax) and the molar extinction coefficient (ε).

Methodology:

-

System: A calibrated UV-Vis spectrophotometer.

-

Solvent/Buffer: A buffer in which the compound is stable and that does not interfere with the measurement, typically Tris-HCl at pH 7.5.[1][2]

-

Procedure:

-

Prepare a series of dilutions of a highly pure this compound sample in the chosen buffer.

-

Measure the absorbance of each dilution across a wavelength scan (e.g., 220-350 nm) to identify the λmax.

-

Measure the absorbance of each dilution at the determined λmax (293 nm).

-

Plot absorbance versus concentration. According to the Beer-Lambert law (A = εbc), the slope of the resulting line will be the molar extinction coefficient (ε), given a path length (b) of 1 cm.

-

Experimental Workflow: Incorporation of this compound in DNA Synthesis

This compound serves as a substrate for DNA polymerases and can be incorporated into DNA during enzymatic synthesis, such as in Polymerase Chain Reaction (PCR). This workflow is fundamental to its application in research.

The diagram below outlines the typical workflow for a PCR experiment designed to incorporate this compound into a DNA amplicon.

References

- 1. This compound, Modified dCTPs - Jena Bioscience [jenabioscience.com]

- 2. jenabioscience.com [jenabioscience.com]

- 3. 5-Iodo-5'-amino-2',5'-dideoxyuridine-5'-N'-triphosphate. Synthesis, chemical properties, and effect on Escherichia coli thymidine kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. agilent.com [agilent.com]

- 5. Isocratic HPLC analysis for the simultaneous determination of dNTPs, rNTPs and ADP in biological samples - PMC [pmc.ncbi.nlm.nih.gov]

CAS number for 2'-Deoxy-5-iodocytidine 5'-(tetrahydrogen triphosphate)

An In-depth Technical Guide to 2'-Deoxy-5-iodocytidine 5'-(tetrahydrogen triphosphate)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Deoxy-5-iodocytidine 5'-(tetrahydrogen triphosphate), also known as 5-iodo-2'-deoxycytidine triphosphate (5-Iodo-dCTP), is a modified pyrimidine nucleotide. As an analogue of deoxycytidine triphosphate (dCTP), it serves as a valuable tool in various biochemical and molecular biology applications. Its iodine substitution on the cytidine base allows for its use in structural studies of DNA, as a photo-crosslinking agent, and as a component in the development of therapeutic agents. This guide provides a comprehensive overview of its chemical properties, synthesis, and relevant experimental protocols and metabolic pathways.

Chemical and Physical Properties

The fundamental properties of 2'-Deoxy-5-iodocytidine 5'-(tetrahydrogen triphosphate) are summarized below. This data is crucial for its handling, storage, and application in experimental settings.

| Property | Value |

| CAS Number | 31747-59-8[1][2] |

| Molecular Formula | C₉H₁₅IN₃O₁₃P₃[1] |

| Molecular Weight | 593.05 g/mol [1] |

| IUPAC Name | [[(2R,3S,5R)-5-(4-amino-5-iodo-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate[1] |

| Synonyms | This compound, 5-iododeoxycytidine triphosphate, IdCTP[1] |

| Storage Temperature | -20°C[2] |

Predicted Mass Spectrometry Data

The following table presents the predicted mass-to-charge ratios (m/z) and collision cross-section (CCS) values, which are useful for mass spectrometry-based identification.

| Adduct | Predicted m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 593.89348 | 204.4 |

| [M+Na]⁺ | 615.87542 | 208.6 |

| [M-H]⁻ | 591.87892 | 201.4 |

| [M+NH₄]⁺ | 610.92002 | 204.3 |

| [M+K]⁺ | 631.84936 | 203.2 |

| [M+H-H₂O]⁺ | 575.88346 | 191.2 |

| [M+HCOO]⁻ | 637.88440 | 207.0 |

(Data sourced from PubChem CID 65386)

Experimental Protocols

Chemical Synthesis: One-Pot, Three-Step Method

A general and efficient method for the chemical synthesis of 2'-deoxynucleoside-5'-O-triphosphates (dNTPs), starting from the corresponding nucleoside (2'-Deoxy-5-iodocytidine), can be employed.[3] This "one-pot, three-step" strategy generally yields good results (65-70%) for both purine and pyrimidine deoxynucleotides.[3]

Methodology:

-

Monophosphorylation: The starting nucleoside, 2'-Deoxy-5-iodocytidine, is first monophosphorylated at the 5'-hydroxyl group.

-

Reaction with Pyrophosphate: The resulting 5'-monophosphate is then reacted with tributylammonium pyrophosphate. This step forms a cyclic intermediate.

-

Hydrolysis: The cyclic intermediate is subsequently hydrolyzed to yield the final product, 2'-Deoxy-5-iodocytidine 5'-(tetrahydrogen triphosphate).

The final product is typically isolated as a sodium salt.

Purification and Analysis: Reversed-Phase Ion-Pair HPLC

High-performance liquid chromatography (HPLC) is a standard method for the purification and quantification of nucleotides. A reversed-phase ion-pair HPLC method can be utilized for the simultaneous determination of ribonucleoside triphosphates and their deoxyribonucleoside triphosphate counterparts from cell extracts.

Methodology:

-

Sample Preparation: Nucleotides can be extracted from cells using a 6% trichloroacetic acid solution, followed by neutralization with 5 M K₂CO₃ prior to injection.

-

Stationary Phase: A C18 column (e.g., Symmetry C18, 3.5 µm, 150x4.6 mm) is suitable for separation.

-

Mobile Phase: A gradient elution using two solvents is typically employed.

-

Solvent A: 10 mM tetrabutylammonium hydroxide, 10 mM KH₂PO₄, and 0.25% MeOH, adjusted to pH 6.9.

-

Solvent B: 5.6 mM tetrabutylammonium hydroxide, 50 mM KH₂PO₄, and 30% MeOH, adjusted to pH 7.0.

-

-

Elution Program: A stepwise gradient from a higher proportion of Solvent A to a higher proportion of Solvent B allows for the separation of various nucleotides.

-

Detection: UV detection at 254 nm is standard for nucleotides.

Metabolic and Biochemical Pathways

Intracellular Metabolism of 5-Iododeoxycytidine

5-Iododeoxycytidine can be metabolized within the cell through several enzymatic steps to become biologically active or to be catabolized. The primary pathway involves phosphorylation to its triphosphate form, which can then be incorporated into DNA.

Caption: Intracellular activation pathway of 5-Iododeoxycytidine.

Experimental Workflow: Incorporation into DNA

As an analogue of dCTP, this compound can be utilized by DNA polymerases as a substrate for the synthesis of new DNA strands. This process is fundamental to its application in various molecular biology techniques and its mechanism of action as a potential therapeutic agent.

References

- 1. Gram-scale chemical synthesis of 2'-deoxynucleoside-5'-o-triphosphates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PubChemLite - Idctp (C9H15IN3O13P3) [pubchemlite.lcsb.uni.lu]

- 3. Mechanism and spectrum of inhibition of viral polymerases by 2′-deoxy-2′-β-fluoro-4′-azidocytidine or azvudine - PMC [pmc.ncbi.nlm.nih.gov]

A Deep Dive into the Fundamental Role of Modified Nucleotides in Molecular Biology

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Modified nucleotides, chemical alterations to the canonical bases of DNA and RNA, are emerging as critical regulators of biological processes. Far from being simple decorations, these modifications constitute a dynamic layer of information, often referred to as the "epitranscriptome" in RNA, that profoundly influences gene expression, protein synthesis, and cellular responses. This guide provides a comprehensive overview of the fundamental roles of modified nucleotides, with a focus on their mechanisms of action, the methodologies used to study them, and their burgeoning significance in therapeutic development.

DNA Modifications: The Foundation of Epigenetic Regulation

DNA methylation is a key epigenetic modification that plays a crucial role in regulating gene expression in eukaryotes. The most well-characterized DNA modification is the addition of a methyl group to the 5th position of cytosine (5-methylcytosine or 5mC), primarily within CpG dinucleotides.[1] This modification is established and maintained by a family of enzymes known as DNA methyltransferases (DNMTs).[1]

The functional consequence of DNA methylation is context-dependent.[2] When located in the promoter regions of genes, it typically leads to transcriptional repression.[3] This silencing can occur by preventing the binding of transcription factors or by recruiting proteins that facilitate a condensed, inactive chromatin state.[3] Conversely, hypomethylation of promoter regions is generally associated with gene activation. This dynamic regulation is essential for a multitude of cellular processes, including embryonic development, cell differentiation, genomic imprinting, and the silencing of transposable elements.[1][3] Aberrant DNA methylation patterns are a hallmark of various diseases, including cancer and neurological disorders.[1]

The DNA Methylation Cycle

The process of DNA methylation and demethylation is a cyclical and tightly regulated process, essential for establishing and maintaining proper gene expression patterns.

References

An In-Depth Technical Guide to 5-Iodo-dCTP for DNA Modification

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Iodo-2'-deoxycytidine-5'-triphosphate (5-Iodo-dCTP) is a modified deoxynucleotide triphosphate, an analog of the natural deoxycytidine triphosphate (dCTP).[1][2] It serves as a crucial tool in molecular biology and biotechnology for the site-specific introduction of a modifiable handle into DNA. The core structure features an iodine atom covalently attached to the 5th position of the cytosine base. This heavy atom substitution allows this compound to be enzymatically incorporated into a growing DNA strand by DNA polymerases during processes like PCR, primer extension, and DNA repair.[1][3] The presence of the iodine atom within the DNA sequence opens up a wide array of applications, from structural analysis to post-synthetic modifications for labeling and diagnostics. This guide provides a comprehensive overview of its properties, mechanism, applications, and detailed experimental protocols.

Core Properties of this compound

The physical and chemical characteristics of this compound are foundational to its use in experimental settings. The data presented below is compiled from typical supplier technical datasheets.[4][5]

| Property | Value | Reference |

| Molecular Formula | C₉H₁₅N₃O₁₃P₃I (free acid) | [4][5] |

| Molecular Weight | 593.05 g/mol (free acid) | [4][5] |

| CAS Number | 31747-59-8 | [4][5] |

| Purity | ≥ 95% (HPLC) | [4][5] |

| Form | Solution in water | [4][5] |

| Concentration | 10 mM - 11 mM | [4][5] |

| pH | 7.5 ±0.5 | [4][5] |

| Spectroscopic (λmax) | 293 nm | [4][5] |

| Molar Extinction (ε) | 5.7 L mmol⁻¹ cm⁻¹ (at λmax, pH 7.5) | [4][5] |

| Storage Conditions | Store at -20 °C. Short-term exposure to ambient temperature is possible. | [4][5] |

| Shelf Life | 12 months from date of delivery | [4][5] |

Mechanism and Enzymatic Incorporation

This compound functions as a substrate for DNA polymerases, which recognize it as a surrogate for the natural dCTP.[1] During DNA synthesis, the polymerase catalyzes the formation of a phosphodiester bond, incorporating 5-Iodo-dCMP into the nascent DNA strand opposite a guanine residue in the template strand.[3][6] The energy required for this bond formation is supplied by the cleavage of the pyrophosphate group from this compound, a mechanism identical to that of canonical dNTPs.[1]

While many polymerases can incorporate this compound, the efficiency can vary. Some studies have shown that modifications at the 5-position of pyrimidines are generally well-tolerated by polymerases as this position protrudes into the major groove of the DNA double helix.[6] However, the specific polymerase choice is critical, as some high-fidelity enzymes with proofreading activity may exhibit lower incorporation efficiency or stall. In contrast, polymerases like Taq, Klenow Fragment (exo-), or Vent (exo-) are often suitable for incorporating modified nucleotides.[7][8][9]

Caption: Workflow for enzymatic incorporation of this compound into DNA.

Applications in Research and Development

The introduction of an iodine atom into the DNA backbone enables a variety of downstream applications.

-

Post-Synthetic Modification: The carbon-iodine bond at the C5 position is a versatile chemical handle for palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling.[3] This allows for the attachment of a wide range of functional groups, such as fluorophores, biotin, or complex organic molecules, to the DNA after its synthesis.

-

X-ray Crystallography: As a heavy atom, iodine can be used to facilitate the phasing of X-ray diffraction data from DNA or DNA-protein crystals, aiding in the determination of their three-dimensional structures.

-

Probing DNA-Protein Interactions: The bulky and electronegative iodine atom in the major groove can influence the binding of proteins. This allows researchers to map protein binding sites and understand the structural requirements for DNA-protein recognition.

-

Development of Diagnostics and Therapeutics: DNA strands modified with 5-iodocytosine can be used as probes in diagnostic assays or as aptamers with altered binding properties.

Caption: Post-synthesis modification of 5-Iodo-DNA via Sonogashira coupling.

Experimental Protocols

Protocol for Incorporation of this compound via PCR

This protocol provides a general framework for replacing dCTP with this compound in a standard PCR reaction. Optimization of annealing temperature, extension time, and magnesium concentration may be necessary depending on the template and polymerase used.[10] When substituting dCTP with a modified version, challenges such as inefficient amplification can sometimes be overcome by adjusting cycling parameters, for instance, by increasing the denaturation temperature.[9][11]

Reaction Setup:

| Component | Final Concentration | Volume for 50 µL Reaction |

| 10X PCR Buffer | 1X | 5 µL |

| dNTP Mix (10 mM each dATP, dGTP, dTTP) | 200 µM each | 1 µL |

| This compound (10 mM) | 200 µM | 1 µL |

| Forward Primer (10 µM) | 0.1 - 0.5 µM | 0.5 - 2.5 µL |

| Reverse Primer (10 µM) | 0.1 - 0.5 µM | 0.5 - 2.5 µL |

| DNA Template | 1 ng - 1 µg (genomic) | 1 - 5 µL |

| Taq DNA Polymerase (5 U/µL) | 1.25 units/reaction | 0.25 µL |

| Nuclease-Free Water | - | to 50 µL |

Thermocycling Conditions:

| Step | Temperature | Time | Cycles |

| Initial Denaturation | 95°C | 2 - 5 min | 1 |

| Denaturation | 95°C - 100°C | 30 sec | 30 - 35 |

| Annealing | Tₘ - 5°C | 45 sec | |

| Extension | 72°C | 1 min per kb | |

| Final Extension | 72°C | 5 min | 1 |

| Hold | 4°C | Indefinite | 1 |

Protocol for Single-Nucleotide Incorporation via Primer Extension (PEX)

This method is useful for testing the incorporation efficiency of this compound by a specific polymerase or for creating a DNA strand with a modification at a precise location. The protocol is adapted from methodologies used for similar modified nucleotides.[3][6]

Reaction Setup:

| Component | Final Concentration | Volume for 20 µL Reaction |

| 10X Reaction Buffer | 1X | 2 µL |

| Primer/Template Duplex (1 µM) | 50 nM | 1 µL |

| This compound (10 µM) | 100 - 500 nM | 0.2 - 1 µL |

| DNA Polymerase (e.g., Klenow exo-) | 0.5 - 1 nM | 1 µL |

| Nuclease-Free Water | - | to 20 µL |

Protocol Steps:

-

Prepare Primer/Template: Anneal a 5'-radiolabeled or fluorescently labeled primer to a complementary template oligonucleotide that positions a guanine base as the first nucleotide to be templated.

-

Assemble Reaction: On ice, combine the reaction buffer, primer/template duplex, and water.

-

Initiate Reaction: Add the DNA polymerase and this compound to the mixture.

-

Incubate: Incubate the reaction at the optimal temperature for the polymerase (e.g., room temperature or 37°C) for 5-15 minutes.

-

Quench Reaction: Stop the reaction by adding an equal volume of loading buffer containing formamide and EDTA (e.g., 20 µL).

-

Analyze: Denature the sample by heating at 95°C for 5 minutes, then analyze the products via denaturing polyacrylamide gel electrophoresis (PAGE) and autoradiography or fluorescence imaging to visualize the extended primer.

Conclusion

This compound is a powerful and versatile reagent for the enzymatic modification of DNA. Its ability to be incorporated by DNA polymerases provides a straightforward method for introducing a heavy atom and a reactive chemical handle into specific sites within a DNA sequence. This functionality underpins its use in a broad range of applications, from fundamental studies of DNA structure and protein interactions to the development of advanced diagnostics and biotechnological tools. A thorough understanding of its properties and the optimization of enzymatic incorporation protocols are key to leveraging its full potential in research and development.

References

- 1. dCTP: Role, Applications, and Importance in DNA Synthesis [baseclick.eu]

- 2. What Is dCTP? Definition & Use Cases [excedr.com]

- 3. Intracellular Detection of Cytosine Incorporation in Genomic DNA Using 5-Ethynyl-2′-Deoxycytidine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, Modified dCTPs - Jena Bioscience [jenabioscience.com]

- 5. jenabioscience.com [jenabioscience.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. Modified nucleoside triphosphates in bacterial research for in vitro and live-cell applications - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00078G [pubs.rsc.org]

- 9. PCR with 5-methyl-dCTP replacing dCTP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. neb.com [neb.com]

- 11. PCR with 5-methyl-dCTP replacing dCTP - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 5-Iodo-dCTP in PCR

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing 5-Iodo-2'-deoxycytidine-5'-triphosphate (5-Iodo-dCTP) in Polymerase Chain Reaction (PCR) for applications such as site-specific protein-DNA cross-linking and enzymatic incorporation of modified nucleotides. This document outlines the principles, detailed experimental protocols, and key considerations for successful implementation.

Introduction

This compound is a modified deoxycytidine triphosphate where the hydrogen at the 5th position of the cytosine base is replaced by an iodine atom. This modification allows for the site-specific introduction of a photoreactive group into a DNA sequence during PCR. Upon exposure to UV light of a specific wavelength, the carbon-iodine bond can be cleaved, leading to the formation of a reactive radical that can form a covalent bond with nearby molecules, such as DNA-binding proteins. This makes this compound a valuable tool for studying protein-DNA interactions.

While this compound can be incorporated by some DNA polymerases, its bulky iodine atom can present a steric hindrance, potentially reducing the efficiency of the PCR. Therefore, optimization of the reaction conditions is crucial. Often, a partial substitution of dCTP with this compound is required to achieve a balance between the desired level of incorporation and robust PCR amplification.

Key Applications

-

Photo-Cross-Linking Studies: The primary application of this compound is in the study of protein-DNA interactions. By incorporating this compound into a specific DNA probe, researchers can covalently cross-link a DNA-binding protein to its recognition site upon UV irradiation. This allows for the identification of the binding site and the interacting protein.

-

Enzymatic Labeling of DNA: The incorporated iodine atom can also serve as a handle for post-PCR modifications, although this is a less common application.

Experimental Protocols

PCR Incorporation of this compound

This protocol provides a starting point for the incorporation of this compound into a target DNA fragment. Optimization of the this compound:dCTP ratio and thermal cycling parameters may be necessary for different templates and primer sets.

Materials:

-

This compound (10 mM stock solution)

-

dATP, dGTP, dTTP (10 mM each)

-

dCTP (10 mM stock solution)

-

Thermostable DNA Polymerase (e.g., Taq DNA Polymerase, Pfu DNA Polymerase, or other polymerases known to accept modified nucleotides)

-

10X PCR Buffer

-

MgCl₂ Solution (if not included in the buffer)

-

Forward and Reverse Primers (10 µM each)

-

Template DNA

-

Nuclease-free water

PCR Reaction Setup:

It is recommended to prepare a master mix for multiple reactions to ensure consistency. The following table provides a recommended setup for a 50 µL PCR reaction. A critical parameter to optimize is the ratio of this compound to dCTP. It is advisable to test a range of ratios to determine the optimal balance for your specific application.

| Component | Final Concentration | Volume for 50 µL Reaction |

| 10X PCR Buffer | 1X | 5 µL |

| dATP (10 mM) | 200 µM | 1 µL |

| dGTP (10 mM) | 200 µM | 1 µL |

| dTTP (10 mM) | 200 µM | 1 µL |

| dCTP (10 mM) | Variable (e.g., 150 µM) | 0.75 µL |

| This compound (10 mM) | Variable (e.g., 50 µM) | 0.25 µL |

| Forward Primer (10 µM) | 0.2 - 0.5 µM | 1 - 2.5 µL |

| Reverse Primer (10 µM) | 0.2 - 0.5 µM | 1 - 2.5 µL |

| Template DNA | 1 pg - 100 ng | Variable |

| DNA Polymerase | 1 - 2.5 units | 0.5 - 1 µL |

| MgCl₂ (if needed) | 1.5 - 2.5 mM | Variable |

| Nuclease-free water | To 50 µL |

Table 1: Recommended PCR Reaction Components.

Optimization of this compound:dCTP Ratio:

| Ratio (this compound:dCTP) | Final [this compound] (µM) | Final [dCTP] (µM) | Total [dCTP + this compound] (µM) |

| 1:3 | 50 | 150 | 200 |

| 1:1 | 100 | 100 | 200 |

| 3:1 | 150 | 50 | 200 |

| 1:0 (Full Substitution) | 200 | 0 | 200 |

Table 2: Suggested Ratios for Optimization. Note: Full substitution may lead to PCR inhibition.[1]

Thermal Cycling Conditions:

The presence of the bulky iodine atom in the template can increase the melting temperature of the DNA. Therefore, a higher denaturation temperature may be required for efficient amplification in subsequent cycles.[2][3]

| Step | Temperature (°C) | Duration | Cycles |

| Initial Denaturation | 95 - 98 | 2 - 5 min | 1 |

| Denaturation | 98 - 100 | 30 sec | 25 - 35 |

| Annealing | 5°C below primer Tm | 30 sec | |

| Extension | 72 | 1 min/kb | |

| Final Extension | 72 | 5 - 10 min | 1 |

| Hold | 4 | ∞ |

Table 3: Recommended Thermal Cycling Protocol.

Post-PCR Analysis:

-

Analyze the PCR product by agarose gel electrophoresis to confirm the size and yield of the amplicon.

-

Purify the PCR product using a standard PCR purification kit to remove primers, unincorporated dNTPs, and polymerase.

UV Photo-Cross-Linking of this compound Containing DNA to Proteins

This protocol describes the procedure for cross-linking the purified PCR product containing this compound to a target protein.

Materials:

-

Purified PCR product containing this compound

-

Target protein in a suitable binding buffer

-

UV Cross-linker with a long-wavelength UV source (e.g., 325 nm)[4]

-

Quartz cuvette or plate

Procedure:

-

Binding Reaction: Incubate the purified this compound-containing DNA with the target protein under conditions that favor binding (e.g., appropriate buffer, salt concentration, and temperature).

-

UV Irradiation: Transfer the binding reaction to a quartz cuvette or plate. Irradiate the sample with long-wavelength UV light. The optimal wavelength is around 325 nm to specifically excite the iodouracil chromophore while minimizing damage to other molecules.[4] The duration and intensity of the irradiation should be optimized for each specific protein-DNA pair.

-

Analysis of Cross-Linking: The cross-linked protein-DNA complex can be analyzed by various methods, including:

-

SDS-PAGE: The covalent linkage will result in a shift in the molecular weight of the protein, which can be visualized on a polyacrylamide gel.

-

Immunoblotting: To confirm the identity of the cross-linked protein.

-

Mass Spectrometry: To identify the cross-linked protein and the specific site of interaction.

-

Workflow and Pathway Diagrams

References

- 1. PCR with 5-methyl-dCTP replacing dCTP - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Incorporation of 5-Aza-2'-deoxycytidine-5'-triphosphate into DNA. Interactions with mammalian DNA polymerase alpha and DNA methylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Photochemical cross-linking of protein and DNA in chromatin. Synthesis and application of a photosensitive cleavable derivative of 9-aminoacridine with two photoprobes connected through a disulphide-containing linker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Photocrosslinking of 5-iodouracil-substituted RNA and DNA to proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Primer Extension Assays Utilizing 5-Iodo-dCTP

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of 5-Iodo-2'-deoxycytidine-5'-triphosphate (5-Iodo-dCTP) in primer extension assays. This modified nucleotide serves as a valuable tool for various molecular biology applications, including mapping RNA 5' ends, quantifying transcript levels, and introducing site-specific modifications for structural or functional studies.

Introduction

Primer extension is a robust technique used to determine the 5' ends of RNA transcripts with single-nucleotide resolution.[1][2][3] The method involves annealing a labeled oligonucleotide primer to a specific RNA template and extending it with a reverse transcriptase (RT) or DNA polymerase. The length of the resulting cDNA product, analyzed by gel electrophoresis, corresponds to the distance from the primer binding site to the transcription start site.[2]

The incorporation of modified nucleotides, such as this compound, into the extending cDNA strand can offer several advantages. The iodine atom at the C5 position of the cytosine base can be exploited for downstream applications, including X-ray crystallography, cross-linking studies, and as a handle for further chemical modifications. While this compound is a substrate for some DNA polymerases, its incorporation efficiency may be lower compared to the natural dCTP.[4]

Applications

-

Mapping Transcription Start Sites: Precisely identify the initiation point of RNA transcription.[1][5]

-

Quantification of Gene Expression: The amount of the extended product can be used to estimate the relative abundance of a specific transcript.[5]

-

Introduction of Heavy Atoms for Crystallography: The iodine atom serves as a heavy atom for phasing in X-ray crystallography of DNA-protein complexes.

-

Site-Specific Labeling and Cross-linking: The incorporated iodinated nucleotide can be a site for attaching fluorescent labels, cross-linking agents, or other functionalities.

-

Studies of DNA-Protein Interactions: Investigate how modifications in the major groove of the DNA affect protein binding and enzymatic activity.

Data Presentation: Polymerase Substrate Efficiency

The efficiency of incorporation of 5-substituted dCTP analogs can vary depending on the polymerase used and the specific substitution. The following table summarizes qualitative and quantitative data on the incorporation of various 5-substituted dCTP analogs, including this compound.

| Nucleotide Analog | Polymerase | Relative Incorporation Efficiency | Key Findings | Reference |

| This compoundαB | T7 DNA Polymerase (Sequenase) | Least efficient among tested 5-substituted dCTPαB analogs | Was a substrate for the polymerase but with lower efficiency compared to 5-methyl, 5-ethyl, and 5-bromo analogs. | [4] |

| 5-Ethynyl-dCTP (EdCTP) | Klenow fragment (exo-) | Slightly lower than dCTP | The apparent Km and Vmax were almost the same as dCTP. | [6] |

| 5-Ethynyl-dCTP (EdCTP) | DNA Polymerase β | ~4-fold less efficient than dC | Attributable to an ~2-fold higher Km and one half as high Vmax. | [6] |

| 5-Methyl-dCTP | Q5 DNA Polymerase | Similar to dCTP | Incorporated as efficiently as the canonical dCTP. | [7][8][9] |

| 5-Hydroxymethyl-dCTP | Q5 DNA Polymerase | Similar to dCTP | Incorporated as efficiently as the canonical dCTP. | [7][8] |

Experimental Protocols

This section provides a detailed protocol for a primer extension assay using a radiolabeled primer. This protocol is a general guideline and may require optimization for specific RNA templates and primers, especially when using this compound.

Protocol 1: Radiolabeling of the Primer

Objective: To label the 5' end of the oligonucleotide primer with [γ-³²P]ATP.

Materials:

-

Oligonucleotide primer (20-50 nucleotides in length)

-

T4 Polynucleotide Kinase (PNK) and 10X PNK buffer

-

[γ-³²P]ATP (≥3000 Ci/mmol)

-

Nuclease-free water

Procedure:

-

In a sterile microcentrifuge tube, combine the following reagents:

-

10 pmol oligonucleotide primer

-

2 µL 10X T4 PNK buffer

-

5 µL [γ-³²P]ATP

-

1 µL T4 Polynucleotide Kinase (10 U/µL)

-

Nuclease-free water to a final volume of 20 µL

-

-

Incubate the reaction at 37°C for 45 minutes.[10]

-

Inactivate the enzyme by heating at 65°C for 20 minutes.[10]

-

Remove unincorporated [γ-³²P]ATP using a suitable method, such as a spin column or ethanol precipitation.[10][11]

-

Resuspend the labeled primer in nuclease-free water or TE buffer.

Protocol 2: Primer Annealing and Extension

Objective: To anneal the labeled primer to the target RNA and perform the reverse transcription reaction with the inclusion of this compound.

Materials:

-

Total RNA or poly(A)+ RNA sample

-

³²P-labeled primer

-

5X Annealing Buffer (e.g., 250 mM Tris-HCl pH 8.3, 375 mM KCl)

-

Reverse Transcriptase (e.g., AMV RT, M-MLV RT) and 5X RT Buffer

-

dNTP mix (dATP, dGTP, dTTP at a final concentration of 0.5 mM each)

-

This compound solution (to be used at a final concentration that may require optimization, starting from 0.5 mM)

-

RNase Inhibitor

-

Nuclease-free water

-

Formamide loading dye

Procedure:

-

Annealing:

-

In a sterile microcentrifuge tube, mix:

-

1-10 µg of total RNA

-

0.1-1 pmol of ³²P-labeled primer

-

2 µL 5X Annealing Buffer

-

Nuclease-free water to a final volume of 10 µL

-

-

Heat the mixture to 65-80°C for 5 minutes to denature the RNA secondary structure.

-

Allow the mixture to cool slowly to room temperature to facilitate annealing. Some protocols suggest an incubation of 90 minutes at an empirically determined temperature (e.g., 37, 45, 60, or 68°C).[12]

-

-

Extension:

-

Prepare the reverse transcription master mix on ice. For each reaction, combine:

-

4 µL 5X RT Buffer

-

1 µL dNTP mix (without dCTP)

-

1 µL this compound (concentration may need optimization)

-

1 µL RNase Inhibitor

-

1 µL Reverse Transcriptase (e.g., 200 units)

-

Nuclease-free water to a final volume of 10 µL

-

-

Add 10 µL of the master mix to the 10 µL annealing reaction.

-

Incubate at 42°C for 1.5 hours.[11] The optimal temperature may vary depending on the reverse transcriptase used.

-

-

Reaction Termination and RNA Digestion:

-

Purification:

-

Purify the cDNA product by phenol:chloroform extraction followed by ethanol precipitation.[11]

-

Wash the pellet with 70% ethanol and air dry.

-

-

Analysis:

-

Resuspend the dried pellet in 5-10 µL of formamide loading dye.[11]

-

Denature the sample by heating at 95°C for 5 minutes.

-

Analyze the products on a denaturing polyacrylamide sequencing gel alongside a sequencing ladder generated with the same primer to accurately determine the size of the extension product.[3][12]

-

Mandatory Visualizations

Caption: Workflow of a primer extension assay using a radiolabeled primer.

Caption: Logical relationship of inputs and outputs in the assay.

Troubleshooting and Considerations

-

Inefficient Extension: If you observe weak or no extension products, consider the following:

-

Polymerase Choice: Not all reverse transcriptases or DNA polymerases efficiently incorporate modified nucleotides. It may be necessary to screen different enzymes. T7 DNA polymerase (Sequenase) has been shown to incorporate this compoundαB, albeit with lower efficiency than other analogs.[4]

-

Concentration of this compound: The optimal concentration of the modified nucleotide may differ from that of the standard dNTPs. A titration experiment is recommended.

-

RNA Secondary Structure: Complex secondary structures in the RNA template can impede reverse transcriptase. Try increasing the reaction temperature or adding reagents like betaine or actinomycin D.[12]

-

-

High Background: Unincorporated labeled nucleotides can cause high background on the gel. Ensure efficient removal of unincorporated [γ-³²P]ATP after the labeling reaction.[11][12]

-

Primer-Dimer Artifacts: The formation of primer-dimers can lead to artifact bands.[12] Ensure the primer is well-designed and consider optimizing the annealing temperature.

-

Nuclease Contamination: Use RNase-free reagents and follow proper handling procedures to prevent RNA degradation.[12] However, only the 5' end of the mRNA needs to be intact for the assay to be successful.[12]

References

- 1. Primer extension - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. The primer extension assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of 5-substituted 2'-deoxycytidine 5'-(alpha-P-borano)triphosphates, their incorporationinto DNA and effects on exonuclease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bio.libretexts.org [bio.libretexts.org]

- 6. Intracellular Detection of Cytosine Incorporation in Genomic DNA Using 5-Ethynyl-2′-Deoxycytidine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. real.mtak.hu [real.mtak.hu]

- 8. Using Selective Enzymes to Measure Noncanonical DNA Building Blocks: dUTP, 5-Methyl-dCTP, and 5-Hydroxymethyl-dCTP - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Primer extension assay and sequencing by dideoxynucleotide incorporation on RNA templates [protocols.io]

- 11. Primer Extension - National Diagnostics [nationaldiagnostics.com]

- 12. scispace.com [scispace.com]

Applications of 5-Iodo-dCTP in X-ray Crystallography: A Detailed Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 5-Iodo-dCTP (5-Iodo-2'-deoxycytidine-5'-triphosphate) as a tool for phasing in X-ray crystallography. The introduction of the iodine heavy atom into nucleic acid or protein-nucleic acid complex crystals facilitates structure determination using techniques such as Single-wavelength Anomalous Dispersion (SAD) or Multi-wavelength Anomalous Dispersion (MAD).

Introduction

The "phase problem" is a central challenge in X-ray crystallography. While diffraction experiments yield the intensities of scattered X-rays, the phase information is lost. Heavy-atom derivatization is a powerful technique to overcome this obstacle. This compound is a modified deoxynucleotide triphosphate where an iodine atom is covalently attached to the C5 position of the cytosine base. When incorporated into a DNA strand, or bound to a protein, this iodine atom serves as an excellent anomalous scatterer due to its significant anomalous signal at commonly used X-ray wavelengths. This allows for the determination of initial phases and subsequent structure solution.

The primary applications of this compound in X-ray crystallography include:

-

De novo structure determination of DNA and RNA: By synthesizing oligonucleotides with this compound, the resulting crystals can be used for SAD or MAD phasing.

-

Structure determination of protein-DNA complexes: Co-crystallization of a protein with DNA containing 5-iodocytosine can provide the necessary phase information to solve the structure of the complex.

-

Phasing of ligand-bound nucleic acid structures: Investigating the structural changes in DNA or RNA upon binding of small molecules or drugs.

Data Presentation

The successful use of iodinated nucleotides for phasing is dependent on the quality of the diffraction data and the ability to accurately measure the anomalous signal. Below is a summary of typical data collection and refinement statistics from a hypothetical case of a DNA decamer containing a 5-iodocytosine, based on general knowledge and published data for similar structures.

| Parameter | Native DNA Crystal | This compound Derivative Crystal |

| Data Collection | ||

| Wavelength (Å) | 1.0000 | 1.5418 (Cu Kα) or Peak λ |

| Resolution (Å) | 1.8 | 2.0 |

| Space Group | P2₁2₁2₁ | P2₁2₁2₁ |

| Unit Cell (a, b, c in Å) | 38.2, 45.1, 65.3 | 38.5, 45.0, 65.5 |

| R_merge | 0.05 | 0.07 |

| I/σ(I) | 15.2 | 12.5 |

| Completeness (%) | 99.8 | 99.5 |

| Redundancy | 4.1 | 6.2 |

| Phasing & Refinement | ||

| Phasing Method | Molecular Repl. | SAD |

| No. of Iodine Sites | N/A | 1 |

| Figure of Merit (FOM) | N/A | 0.45 (initial), 0.85 (after DM) |

| R_work / R_free | 0.19 / 0.22 | 0.21 / 0.24 |

Experimental Protocols

Two primary methods can be employed to introduce this compound or its corresponding nucleoside into a crystal for phasing purposes: co-crystallization and crystal soaking.

Protocol 1: Co-crystallization of a DNA-Protein Complex with an Iodinated Oligonucleotide

This protocol is suitable for determining the structure of a protein in complex with a specific DNA sequence.

1. Synthesis and Purification of the Iodinated Oligonucleotide:

- Synthesize the desired DNA oligonucleotide, substituting one or more cytosine bases with 5-iodocytosine. This is typically done using standard phosphoramidite chemistry with the corresponding 5-Iodo-dC phosphoramidite.[1]

- Purify the synthesized oligonucleotide using HPLC to ensure high purity.

- Verify the mass of the oligonucleotide using mass spectrometry.

2. Preparation of the DNA-Protein Complex:

- Anneal the iodinated single-stranded DNA with its complementary strand to form a double helix. This is achieved by mixing equimolar amounts of the two strands in an annealing buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM NaCl), heating to 95°C for 5 minutes, and then slowly cooling to room temperature over several hours.

- Purify the protein of interest to homogeneity.

- Mix the purified protein and the annealed iodinated DNA duplex in a stoichiometric ratio determined by binding assays (e.g., EMSA or ITC).

3. Crystallization:

- Set up crystallization trials using the hanging drop or sitting drop vapor diffusion method.

- Screen a wide range of crystallization conditions (precipitants, pH, salts, temperature).

- A typical starting point could be mixing 1 µL of the protein-DNA complex solution (at 5-10 mg/mL) with 1 µL of the reservoir solution.

- Optimize initial crystal hits by varying the precipitant concentration, pH, and other additives.

Protocol 2: Soaking of Native Crystals with Iodide-Containing Solutions

This protocol is an alternative when co-crystallization is unsuccessful or when dealing with pre-existing native crystals.

1. Growth of Native Crystals:

- Crystallize the protein, nucleic acid, or complex of interest under optimal conditions to obtain well-diffracting crystals.

2. Preparation of the Soaking Solution:

- Prepare a soaking solution that is similar to the crystallization reservoir solution to maintain crystal stability.

- Dissolve an iodide salt (e.g., NaI or KI) into the soaking solution at a high concentration, typically ranging from 0.1 M to 1 M. The optimal concentration needs to be determined empirically.[2]

- If cryo-protection is required, the cryoprotectant should also be included in the soaking solution.

3. Crystal Soaking:

- Carefully transfer a native crystal from its growth drop into the iodide-containing soaking solution.

- The soaking time can vary from a few minutes to several hours and must be optimized to allow for iodide ion diffusion into the crystal without causing crystal damage.

- Monitor the crystal for any signs of cracking or dissolution.

4. Cryo-protection and Mounting:

- After soaking, briefly transfer the crystal to a cryoprotectant solution (if not already in the soaking solution) before flash-cooling in liquid nitrogen.

Data Collection and Phasing Strategy

1. X-ray Source and Wavelength Selection:

- For SAD phasing, data is collected at a single wavelength where the iodine atom exhibits a significant anomalous signal. The copper Kα wavelength (1.5418 Å) is commonly used as iodine has a strong anomalous signal (f'' ≈ 6.8 e⁻) at this energy.[3]

- For MAD phasing, data are collected at multiple wavelengths around the iodine L-absorption edge. This requires access to a synchrotron beamline with a tunable wavelength.

2. Data Collection Strategy:

- Collect a highly redundant dataset to accurately measure the weak anomalous differences between Friedel pairs. A total rotation of at least 180-360° is recommended.

- Use a low X-ray dose to minimize radiation damage, which can degrade the anomalous signal.

- Collect data in inverse-beam mode where possible to minimize systematic errors.

3. Data Processing and Phasing:

- Process the diffraction data using software such as XDS or HKL2000, ensuring that anomalous pairs are kept separate.

- Determine the positions of the iodine atoms using programs like SHELXD, HKL2MAP, or Phenix.

- Calculate initial phases based on the iodine substructure using programs like SHELXE, MLPHARE, or Phenix.

- Improve the initial electron density map through density modification techniques such as solvent flattening and histogram matching using programs like SOLOMON, DM, or RESOLVE.

- Build and refine the atomic model into the resulting electron density map using software like Coot and Phenix.refine or Refmac5.

Visualizations

Caption: Co-crystallization workflow for phasing with this compound.

Caption: Crystal soaking workflow for iodide-based phasing.

Caption: Logical flow of SAD/MAD phasing.

References

5-Iodo-dCTP as a Substrate for DNA Polymerases: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Iodo-2'-deoxycytidine-5'-triphosphate (5-Iodo-dCTP) is a modified pyrimidine nucleotide that serves as a substrate for various DNA polymerases. The iodine atom at the C5 position of the cytosine base introduces unique properties to the nucleotide, making it a valuable tool in molecular biology, diagnostics, and drug development. The bulky and electron-dense iodine atom can alter the physicochemical properties of the DNA, such as its helical structure and protein-DNA interactions, and can serve as a handle for post-synthetic modifications or for detection purposes.

These application notes provide an overview of the enzymatic incorporation of this compound by DNA polymerases, along with detailed protocols for its use in common molecular biology techniques.

Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C9H15N3O13P3I (free acid) | --INVALID-LINK-- |

| Molecular Weight | 593.05 g/mol (free acid) | --INVALID-LINK-- |

| Purity | ≥ 95 % (HPLC) | --INVALID-LINK-- |

| Spectroscopic Properties | λmax 293 nm, ε 5.7 L mmol-1 cm-1 (Tris-HCl pH 7.5) | --INVALID-LINK-- |

| Storage | Store at -20 °C | --INVALID-LINK-- |

Enzymatic Incorporation by DNA Polymerases

| DNA Polymerase | Family | Reported Incorporation of C5-Modified dCTPs | Notes |

| Klenow Fragment (exo-) | A | Yes | Efficiently incorporates various modified dCTPs. The lack of 3'-5' exonuclease activity is advantageous for incorporating modified nucleotides. |

| T7 DNA Polymerase (Sequenase) | A | Yes | Known to incorporate a wide range of modified nucleotides, making it suitable for sequencing applications. |

| Taq DNA Polymerase | A | Yes | Commonly used in PCR and can incorporate modified nucleotides, though efficiency may be lower than with natural dNTPs. |

| Q5 DNA Polymerase | B | Yes | A high-fidelity polymerase that has been shown to incorporate 5-methyl- and 5-hydroxymethyl-dCTP as efficiently as dCTP. |

Note: The efficiency of incorporation of this compound may be lower than that of the natural dCTP due to the steric bulk of the iodine atom. Optimization of reaction conditions, such as dNTP concentrations and incubation times, may be necessary.

Applications and Protocols

Random Primed DNA Labeling

This method is used to generate labeled DNA probes for use in various hybridization techniques such as Southern and Northern blotting, and in situ hybridization. By substituting a standard dNTP with this compound, the resulting probe will contain iodine atoms, which can be detected directly or used for further modifications.

Experimental Workflow for Random Primed DNA Labeling

Application Notes and Protocols for In Situ Hybridization Using 5-Iodo-dCTP Probes

For Researchers, Scientists, and Drug Development Professionals

Introduction

In situ hybridization (ISH) is a powerful technique for localizing specific nucleic acid sequences within the cellular context of tissues. While various labeling methods exist, the use of 5-Iodo-dCTP (5-iodo-2'-deoxycytidine triphosphate) as a non-radioactive label for DNA probes offers a viable alternative to more common haptens like digoxigenin (DIG). This document provides detailed application notes and protocols for the successful implementation of ISH using this compound labeled probes. The primary advantage of this method lies in the immunodetection of the incorporated halogenated nucleotide, which can provide high specificity and resolution.

Principle of the Method

The methodology is based on the enzymatic incorporation of this compound into a DNA probe, typically through nick translation. This iodinated probe is then hybridized to the target DNA or RNA sequence within a tissue section. The detection of the hybridized probe is achieved by using a primary antibody that specifically recognizes the incorporated iodinated nucleotide. Subsequent visualization is accomplished using a standard chromogenic or fluorescent secondary detection system. A key finding is the cross-reactivity of anti-Bromodeoxyuridine (BrdU) antibodies with Iododeoxyuridine (IdU), a structurally similar molecule to the incorporated 5-Iododeoxycytidine, providing a readily available tool for detection.[1][2][3]

Application Notes

Probe Design and Labeling:

-

Probe Type: Double-stranded DNA probes are suitable for labeling with this compound via nick translation.

-

Probe Length: Optimal probe length for ISH is typically between 200 and 500 base pairs.

-

Labeling Method: Nick translation is an effective method for incorporating this compound into the DNA probe. This process utilizes DNase I to introduce nicks in the DNA backbone, followed by DNA Polymerase I which removes nucleotides from the 5' side of the nick and incorporates labeled dNTPs at the 3' side.

-

Incorporation Efficiency: The efficiency of this compound incorporation by DNA polymerase is a critical factor. While direct comparative data with DIG-dUTP is limited, studies on other modified nucleotides suggest that the efficiency can be polymerase-dependent. It is recommended to use a polymerase known for its promiscuity with modified nucleotides.

Tissue Preparation:

-

Proper tissue fixation is crucial for preserving both morphology and target nucleic acid integrity. Formalin-fixed, paraffin-embedded (FFPE) tissues are commonly used.

-

Permeabilization with a proteinase K digestion is necessary to allow probe penetration into the cells. The concentration and incubation time for proteinase K treatment should be optimized for the specific tissue type.

Hybridization and Washing:

-

Hybridization conditions, including temperature, salt concentration, and the use of formamide, should be optimized to ensure specific binding of the probe to the target sequence.

-

Stringent washes are critical to remove non-specifically bound probes and reduce background signal.

Detection and Visualization:

-

Primary Antibody: A monoclonal anti-BrdU antibody that cross-reacts with IdU can be used for the detection of incorporated 5-Iododeoxycytidine.[1][2][3]

-

Signal Amplification: To enhance the detection of low-copy targets, signal amplification techniques such as the avidin-biotin complex (ABC) method or tyramide signal amplification (TSA) can be employed.

-

Visualization: Chromogenic detection using enzyme-conjugated secondary antibodies (e.g., HRP with DAB or AP with NBT/BCIP) allows for visualization with a standard bright-field microscope. Fluorescent detection with fluorophore-conjugated secondary antibodies can also be used for higher resolution imaging.

Quantitative Data Summary

Currently, there is a lack of direct, peer-reviewed quantitative data comparing the signal intensity, signal-to-noise ratio, and probe labeling efficiency of this compound with other common non-radioactive labeling methods like digoxigenin (DIG). The following table summarizes the key parameters that require consideration and highlights where further comparative studies are needed.

| Parameter | This compound Probes | Digoxigenin (DIG) Probes | Notes |

| Probe Labeling Method | Nick Translation | Nick Translation, Random Priming, PCR, In vitro transcription | Multiple established methods for DIG labeling exist. |

| Detection Method | Anti-BrdU Antibody (cross-reactivity) | Anti-DIG Antibody | Highly specific antibodies for DIG are widely available. |

| Signal Intensity | Data not available | High, well-established | Dependent on labeling efficiency and detection system. |

| Signal-to-Noise Ratio | Data not available | Generally high with optimized protocols | Background can be an issue if endogenous biotin is present when using biotin-based detection for DIG. |

| Enzymatic Incorporation | Data not available | Generally efficient with various DNA/RNA polymerases | Polymerase choice can influence the incorporation of modified nucleotides. |

Experimental Protocols

I. Probe Labeling with this compound by Nick Translation

This protocol is adapted from standard nick translation procedures.

Materials:

-

DNA probe template (1 µg)

-

This compound

-

dATP, dGTP, dTTP (unlabeled)

-

10x Nick Translation Buffer (0.5 M Tris-HCl pH 7.5, 0.1 M MgSO4, 1 mM DTT)

-

DNase I

-

DNA Polymerase I

-

Nuclease-free water

-

Ethanol (70% and 100%)

-

3 M Sodium Acetate

Procedure:

-

In a sterile microcentrifuge tube, combine the following on ice:

-

1 µg of DNA probe template

-

5 µL of 10x Nick Translation Buffer

-

1 µL of dNTP mix (10 mM each of dATP, dGTP, dTTP)

-

5 µL of this compound (1 mM)

-

Diluted DNase I (concentration to be optimized)

-

10 units of DNA Polymerase I

-

Nuclease-free water to a final volume of 50 µL.

-

-

Mix gently and incubate at 15°C for 1-2 hours.

-

Stop the reaction by adding 5 µL of 0.5 M EDTA.

-

Purify the labeled probe by ethanol precipitation:

-

Add 1/10 volume of 3 M Sodium Acetate and 2.5 volumes of cold 100% ethanol.

-

Incubate at -20°C for at least 30 minutes.

-

Centrifuge at high speed for 15 minutes at 4°C.

-

Carefully discard the supernatant.

-

Wash the pellet with 70% ethanol.

-

Air dry the pellet and resuspend in a suitable buffer (e.g., TE buffer).

-

-

Determine the labeling efficiency and probe concentration using a spectrophotometer or a dot blot assay with an anti-BrdU antibody.

II. In Situ Hybridization and Chromogenic Detection

This protocol provides a general framework for ISH on FFPE tissue sections.

Materials:

-

FFPE tissue sections on coated slides

-

Xylene

-

Ethanol series (100%, 95%, 70%)

-

Proteinase K

-

Prehybridization buffer (e.g., 50% formamide, 5x SSC, 5x Denhardt's solution, 250 µg/mL salmon sperm DNA)

-

Hybridization buffer (Prehybridization buffer containing the labeled probe)

-

Stringent wash buffers (e.g., 2x SSC, 0.2x SSC, 0.1x SSC)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Anti-BrdU primary antibody

-

Biotinylated secondary antibody

-

Streptavidin-HRP conjugate (for ABC method)

-

DAB substrate kit

-

Hematoxylin counterstain

-

Mounting medium

Procedure:

Day 1: Deparaffinization, Pretreatment, and Hybridization

-

Deparaffinize the slides by incubating in xylene (2 x 10 minutes).

-

Rehydrate through a graded ethanol series (100%, 95%, 70%) to water.

-

Perform antigen retrieval if necessary (e.g., heat-induced epitope retrieval in citrate buffer).

-

Digest with Proteinase K (10-20 µg/mL in PBS) for 10-30 minutes at 37°C. Optimization is critical.

-

Wash in PBS.

-

Dehydrate through an ethanol series and air dry.

-

Apply prehybridization buffer and incubate for 1-2 hours at the hybridization temperature (e.g., 42°C).

-

Denature the probe by heating at 95°C for 5 minutes and then placing on ice.

-

Add the denatured probe to the hybridization buffer.

-

Remove the prehybridization buffer from the slides and apply the hybridization mix containing the probe.

-

Cover with a coverslip and seal.

-

Incubate overnight in a humidified chamber at the hybridization temperature.

Day 2: Washes and Detection

-

Carefully remove the coverslips.

-

Perform stringent washes to remove unbound probe. For example:

-

2x SSC at room temperature for 15 minutes.

-

0.2x SSC at 50-65°C for 2 x 20 minutes (stringency depends on the probe).

-

0.1x SSC at room temperature for 10 minutes.

-

-

Wash in PBS.

-

Block non-specific binding sites with blocking buffer for 1 hour at room temperature.

-

Incubate with the anti-BrdU primary antibody (diluted in blocking buffer) overnight at 4°C.

-

Wash in PBS (3 x 5 minutes).

-

Incubate with the biotinylated secondary antibody for 1 hour at room temperature.

-

Wash in PBS (3 x 5 minutes).

-

Incubate with Streptavidin-HRP conjugate for 30-60 minutes at room temperature.

-

Wash in PBS (3 x 5 minutes).

-

Develop the signal with DAB substrate according to the manufacturer's instructions.

-

Counterstain with hematoxylin.

-

Dehydrate, clear, and mount the slides.

Visualizations

Caption: Experimental workflow for in situ hybridization using this compound labeled probes.

Caption: Immunodetection pathway for this compound labeled probes using an anti-BrdU antibody.

References

Application Notes and Protocols for the Detection of 5-Iodo-dCTP in DNA

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of modified nucleotides into DNA is a powerful tool for studying various cellular processes, including DNA replication, repair, and recombination. 5-Iodo-2'-deoxycytidine triphosphate (5-Iodo-dCTP) is a halogenated analog of dCTP that can be incorporated into newly synthesized DNA by cellular DNA polymerases. However, the direct detection of the incorporated iodinated nucleoside within a complex biological system is challenging. A more robust and versatile method involves the chemical conversion of this compound's precursor, 5-iodo-2'-deoxycytidine, into an alkyne-modified analog, 5-ethynyl-2'-deoxycytidine (EdC), which is then enzymatically incorporated into DNA. The incorporated ethynyl group serves as a bioorthogonal handle for covalent labeling with a variety of reporter molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry."[1][2][3] This method offers high specificity, sensitivity, and flexibility for detecting DNA synthesis in vitro and in vivo.

This document provides detailed protocols for the synthesis of 5-ethynyl-2'-deoxycytidine triphosphate (EdCTP) from a 5-iodo-2'-deoxycytidine precursor, its enzymatic incorporation into DNA, and subsequent detection using click chemistry-based fluorescent labeling. An alternative direct detection method using mass spectrometry is also briefly discussed.

Principle of the Method

The primary method described here is an indirect, two-step approach for the detection of this compound incorporation, which relies on its conversion to an alkyne-containing analog, EdCTP.

-

Synthesis of EdCTP: 5-iodo-2'-deoxycytidine is chemically modified to 5-ethynyl-2'-deoxycytidine (EdC) via a palladium-catalyzed Sonogashira coupling reaction.[3] The resulting EdC is then enzymatically or chemically phosphorylated to its triphosphate form, EdCTP.

-

Enzymatic Incorporation: Cells or isolated DNA polymerases are supplied with EdCTP, which is incorporated into newly synthesized DNA strands opposite guanine residues. The efficiency of incorporation is comparable to that of the natural dCTP for several DNA polymerases.[3]

-

Click Chemistry Labeling: The alkyne group in the incorporated EdC is then covalently linked to an azide-containing reporter molecule, such as a fluorophore or biotin, through a CuAAC reaction.[1][2] This reaction is highly specific and bioorthogonal, meaning it does not interfere with native biological molecules.[2]

-

Detection and Quantification: The labeled DNA can then be visualized by fluorescence microscopy or quantified using flow cytometry or other fluorescence-based assays. Biotin-labeled DNA can be enriched for downstream applications.

Quantitative Data

The efficiency of EdCTP incorporation by DNA polymerases is a critical factor for sensitive detection. The following table summarizes the kinetic parameters for EdCTP incorporation compared to the natural dCTP for two common DNA polymerases.

| DNA Polymerase | Substrate | Apparent K_m (µM) | Apparent V_max (relative) | Incorporation Efficiency (V_max/K_m) | Reference |

| Klenow Fragment (exo-) | dCTP | 1.8 ± 0.3 | 1.00 | 0.56 | [3] |

| EdCTP | 3.1 ± 0.5 | 0.85 ± 0.04 | 0.27 | [3] | |

| DNA Polymerase β | dCTP | 0.23 ± 0.04 | 1.00 | 4.35 | [3] |

| EdCTP | 0.45 ± 0.09 | 0.78 ± 0.04 | 1.73 | [3] |

Note: The data indicates that while the binding affinity (K_m) for EdCTP is slightly lower and the maximum velocity (V_max) is reduced compared to dCTP, the overall incorporation efficiency is only modestly lower, making it a suitable substrate for DNA labeling.[3]

Experimental Protocols

Protocol 1: Synthesis of 5-Ethynyl-2'-deoxycytidine (EdC) from 5-Iodo-2'-deoxycytidine

This protocol is adapted from the Sonogashira coupling method.[3]

Materials:

-

5-Iodo-2'-deoxycytidine

-

Pd(dba)₂ (Bis(dibenzylideneacetone)palladium(0))

-

CuI (Copper(I) iodide)

-

Trimethylsilylacetylene

-

Dry DMF (N,N-Dimethylformamide)

-

Methanol

-

K₂CO₃ (Potassium carbonate)

-

Silica gel for column chromatography

-

Argon gas

Procedure:

-

In a reaction flask, dissolve 5-iodo-2'-deoxycytidine, Pd(dba)₂, and CuI in dry DMF.

-

Bubble argon gas through the solution for 30 minutes to remove oxygen.

-

Add trimethylsilylacetylene to the reaction mixture and stir at room temperature under an argon atmosphere until the starting material is consumed (monitor by TLC).

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the silyl-protected EdC.

-

Dissolve the purified product in methanol and add K₂CO₃.

-

Stir the mixture at 25°C for 3 hours to remove the silyl protecting group.[3]

-

Remove the solvent under reduced pressure and purify the residue by column chromatography to yield EdC. The overall yield from 5-iodo-2'-deoxycytidine is approximately 80%.[3]

Protocol 2: Synthesis of 5-Ethynyl-2'-deoxycytidine Triphosphate (EdCTP)

EdC is converted to its triphosphate form using standard phosphorylation procedures.

Materials:

-

EdC

-

Proton sponge

-

POCl₃ (Phosphorus oxychloride)

-

Tributylammonium pyrophosphate

-

Triethylamine

-

DEAE-Sephadex for chromatography

Procedure:

-

Co-evaporate EdC with pyridine and resuspend in trimethyl phosphate.

-

Cool the solution to 0°C and add proton sponge and POCl₃.

-

Stir the reaction at 0°C for 2 hours.

-

Quench the reaction by adding a solution of tributylammonium pyrophosphate in DMF and triethylamine.

-

Stir for an additional 2 hours at room temperature.

-

Quench with triethylammonium bicarbonate buffer.

-

Purify the crude EdCTP by anion exchange chromatography on a DEAE-Sephadex column.

Protocol 3: Enzymatic Incorporation of EdCTP into DNA (In Vitro)

This protocol describes the incorporation of EdCTP into a primer-template duplex using a DNA polymerase.

Materials:

-

Primer-template DNA duplex

-

Klenow fragment (exo-) or other suitable DNA polymerase

-

10x Polymerase buffer

-

EdCTP solution

-

dATP, dGTP, dTTP solutions

-

Nuclease-free water

Procedure:

-

Prepare the reaction mixture on ice by combining the 10x polymerase buffer, dNTPs (excluding dCTP), EdCTP, and the primer-template DNA.

-

Add the DNA polymerase to the mixture.

-

Incubate the reaction at the optimal temperature for the polymerase (e.g., 37°C for Klenow fragment) for a specified time (e.g., 30-60 minutes).

-

Stop the reaction by adding EDTA or by heat inactivation.

-

The DNA containing incorporated EdC is now ready for click chemistry labeling.

Protocol 4: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on DNA

This protocol describes the labeling of EdC-containing DNA with a fluorescent azide.

Materials:

-

EdC-containing DNA

-

Azide-functionalized fluorophore (e.g., Alexa Fluor 488 Azide)

-

CuSO₄ (Copper(II) sulfate)

-

Sodium ascorbate

-

Tris-(benzyltriazolylmethyl)amine (TBTA) or other copper-stabilizing ligand

-

Reaction buffer (e.g., PBS)

Procedure:

-

In a microcentrifuge tube, combine the EdC-containing DNA, the azide-fluorophore, and the reaction buffer.

-

Prepare a fresh solution of sodium ascorbate.

-

Prepare a premix of CuSO₄ and TBTA ligand.

-

Add the CuSO₄/TBTA premix to the DNA/azide solution.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

-

Incubate the reaction at room temperature for 1-2 hours, protected from light.

-

Purify the labeled DNA using a DNA purification kit or by ethanol precipitation to remove unreacted fluorophore and catalyst.

Protocol 5: In Situ Detection of DNA Synthesis in Cultured Cells

Materials:

-

Cultured cells on coverslips

-

Cell culture medium

-

EdC solution in DMSO

-

Fixative (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

-

Click-iT® reaction cocktail (or individual components as in Protocol 4)

-